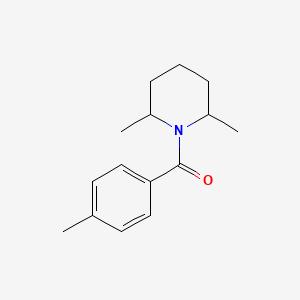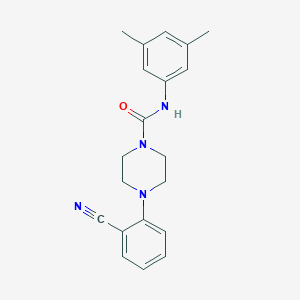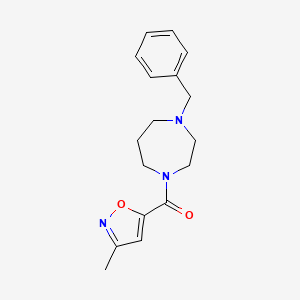
(2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone, also known as Dibutylone, is a synthetic cathinone that belongs to the class of new psychoactive substances (NPS). It is a designer drug that has gained popularity in recent years due to its stimulant and euphoric effects. Dibutylone is a derivative of butylone, which is a cathinone that has been banned in many countries due to its potential for abuse and addiction.
Mécanisme D'action
(2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone acts as a reuptake inhibitor of dopamine, serotonin, and norepinephrine. It binds to the transporters that are responsible for reabsorbing these neurotransmitters, thereby preventing their reuptake into the presynaptic neuron. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in their prolonged action on the postsynaptic neuron.
Biochemical and Physiological Effects:
(2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone has been shown to have stimulant and euphoric effects similar to other cathinones. It can cause an increase in heart rate, blood pressure, and body temperature. It can also cause a decrease in appetite and an increase in sociability. However, it has also been shown to have negative effects such as anxiety, paranoia, and hallucinations.
Avantages Et Limitations Des Expériences En Laboratoire
(2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to be a useful tool for studying the mechanisms of action of cathinones and their effects on neurotransmitter systems. However, like other cathinones, it has limitations due to its potential for abuse and addiction. It is important to use caution when handling and studying (2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone in the laboratory.
Orientations Futures
There are several future directions for the study of (2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone. One area of research could be to study its long-term effects on the brain and behavior. Another area could be to develop new therapeutic agents based on its structure and mechanism of action. Additionally, more research could be done to understand the underlying mechanisms of its negative effects such as anxiety and paranoia. Overall, further research is needed to fully understand the effects of (2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone and its potential as a therapeutic agent.
In conclusion, (2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone is a synthetic cathinone that has gained popularity in recent years due to its stimulant and euphoric effects. It has been used in scientific research to study its effects on the central nervous system and has been found to have similar properties to other cathinones. While it has advantages for scientific research, it also has limitations due to its potential for abuse and addiction. There are several future directions for the study of (2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone, and further research is needed to fully understand its effects and potential as a therapeutic agent.
Méthodes De Synthèse
(2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone can be synthesized by reacting 4-methylpropiophenone with 2,6-dimethylpiperidine in the presence of a reducing agent such as sodium borohydride. The reaction yields a white crystalline powder that can be purified using various techniques such as recrystallization, column chromatography, and HPLC.
Applications De Recherche Scientifique
(2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to have similar properties to other cathinones such as methcathinone, mephedrone, and methylone. (2,6-Dimethylpiperidin-1-yl)-(4-methylphenyl)methanone has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which leads to its stimulant and euphoric effects.
Propriétés
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-11-7-9-14(10-8-11)15(17)16-12(2)5-4-6-13(16)3/h7-10,12-13H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCHGUFLCGHNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzenesulfonamide](/img/structure/B7519199.png)
![(1R,3S,5S)-8-hydroxybicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B7519213.png)

![3-(3,4-Dimethylphenyl)sulfonyl-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B7519225.png)
![4-[[(4-Methylbenzoyl)amino]sulfamoyl]benzoic acid](/img/structure/B7519232.png)
![1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B7519237.png)



![2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid](/img/structure/B7519259.png)

![4-[(4-methoxyphenyl)sulfamoyl]-N-prop-2-ynylbenzamide](/img/structure/B7519270.png)
![6,7-Dimethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7519274.png)
![4-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]-1-morpholin-4-ylbutan-1-one](/img/structure/B7519281.png)